

Application Notes and Protocols for 5-Benzylsulfanylmethyl-furan-2-carboxylic acid

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Compound of Interest

Compound Name: 5-Benzylsulfanylmethyl-furan-2-carboxylic acid

Cat. No.: B1270481

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Disclaimer: Publicly available experimental data specifically for in vitro and in vivo assays using **5-Benzylsulfanylmethyl-furan-2-carboxylic acid** is limited. The following application notes and protocols are based on established methodologies for structurally related furan-2-carboxylic acid derivatives and are intended to serve as a comprehensive guide for researchers. The quantitative data presented is hypothetical and for illustrative purposes.

Application Notes

5-Benzylsulfanylmethyl-furan-2-carboxylic acid is a derivative of furan-2-carboxylic acid. The furan nucleus is a common scaffold in a variety of biologically active compounds.[1] Derivatives of furan-2-carboxylic acid have been investigated for a range of therapeutic applications, including anticancer, antibacterial, and anti-diabetic activities.[2][3][4] The presence of the benzylsulfanylmethyl group at the 5-position introduces a flexible, lipophilic moiety that may influence the compound's interaction with biological targets.

Potential Therapeutic Areas:

- **Oncology:** Furan derivatives have shown promise as anticancer agents.[3] The cytotoxic effects of **5-Benzylsulfanylmethyl-furan-2-carboxylic acid** could be evaluated against a panel of human cancer cell lines.
- **Infectious Diseases:** The furan ring is a key component in some antibacterial agents.[4] This compound could be screened for activity against various pathogenic bacteria.

- Metabolic Diseases: Certain furan-2-carboxylic acid derivatives have been explored for the treatment of type 2 diabetes by inhibiting gluconeogenesis.[2]

Quantitative Data Summary

The following tables present hypothetical data for **5-Benzylsulfanylmethyl-furan-2-carboxylic acid** based on potential outcomes from the described experimental protocols.

Table 1: Hypothetical In Vitro Cytotoxicity Data (MTT Assay)

Cell Line	Cancer Type	IC ₅₀ (μM)
MCF-7	Breast Cancer	15.8
A549	Lung Cancer	22.5
HeLa	Cervical Cancer	18.2
HepG2	Liver Cancer	35.1
HEK293	Normal Kidney Cells	> 100

Table 2: Hypothetical In Vitro Antibacterial Activity (MIC Assay)

Bacterial Strain	Gram Type	MIC (μg/mL)
Staphylococcus aureus	Positive	32
Bacillus subtilis	Positive	16
Escherichia coli	Negative	64
Pseudomonas aeruginosa	Negative	> 128

Experimental Protocols

Here are detailed protocols for key in vitro and in vivo experiments.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **5-Benzylsulfanylmethyl-furan-2-carboxylic acid** against various cancer cell lines.

Materials:

- **5-Benzylsulfanylmethyl-furan-2-carboxylic acid**
- Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) and a normal cell line (e.g., HEK293)
- Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- CO₂ incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Cell Seeding:

- Culture the selected cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Harvest cells using Trypsin-EDTA and perform a cell count.
- Seed 5×10^3 cells in 100 μ L of medium per well in a 96-well plate and incubate for 24 hours.
- Compound Treatment:
 - Prepare a stock solution of **5-Benzylsulfanylmethyl-furan-2-carboxylic acid** in DMSO.
 - Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 μ M).
 - Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
 - Incubate the plate for 48 hours.
- MTT Assay:
 - Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
 - Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate gently for 10 minutes.
- Data Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot a dose-response curve and determine the IC_{50} value using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor activity of **5-Benzylsulfanylmethyl-furan-2-carboxylic acid** in a mouse xenograft model.

Materials:

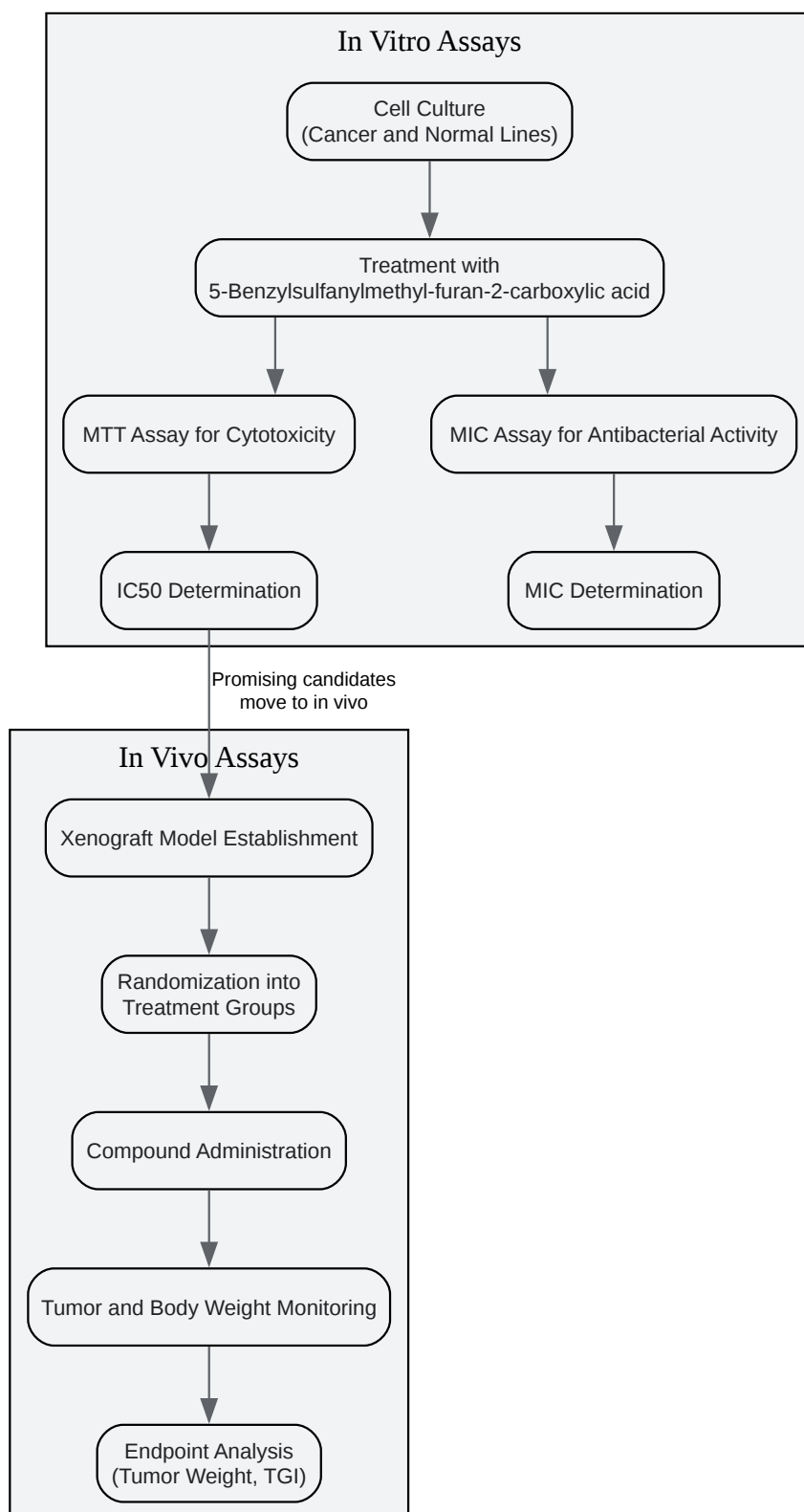
- **5-Benzylsulfanylmethyl-furan-2-carboxylic acid**
- Athymic nude mice (4-6 weeks old)
- Human cancer cells (e.g., MCF-7)
- Matrigel
- Vehicle solution (e.g., 0.5% carboxymethylcellulose)
- Standard chemotherapy drug (e.g., Paclitaxel)
- Calipers
- Animal balance

Procedure:

- Tumor Cell Implantation:
 - Harvest MCF-7 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5×10^7 cells/mL.
 - Subcutaneously inject 100 μ L of the cell suspension into the right flank of each mouse.
- Tumor Growth and Grouping:

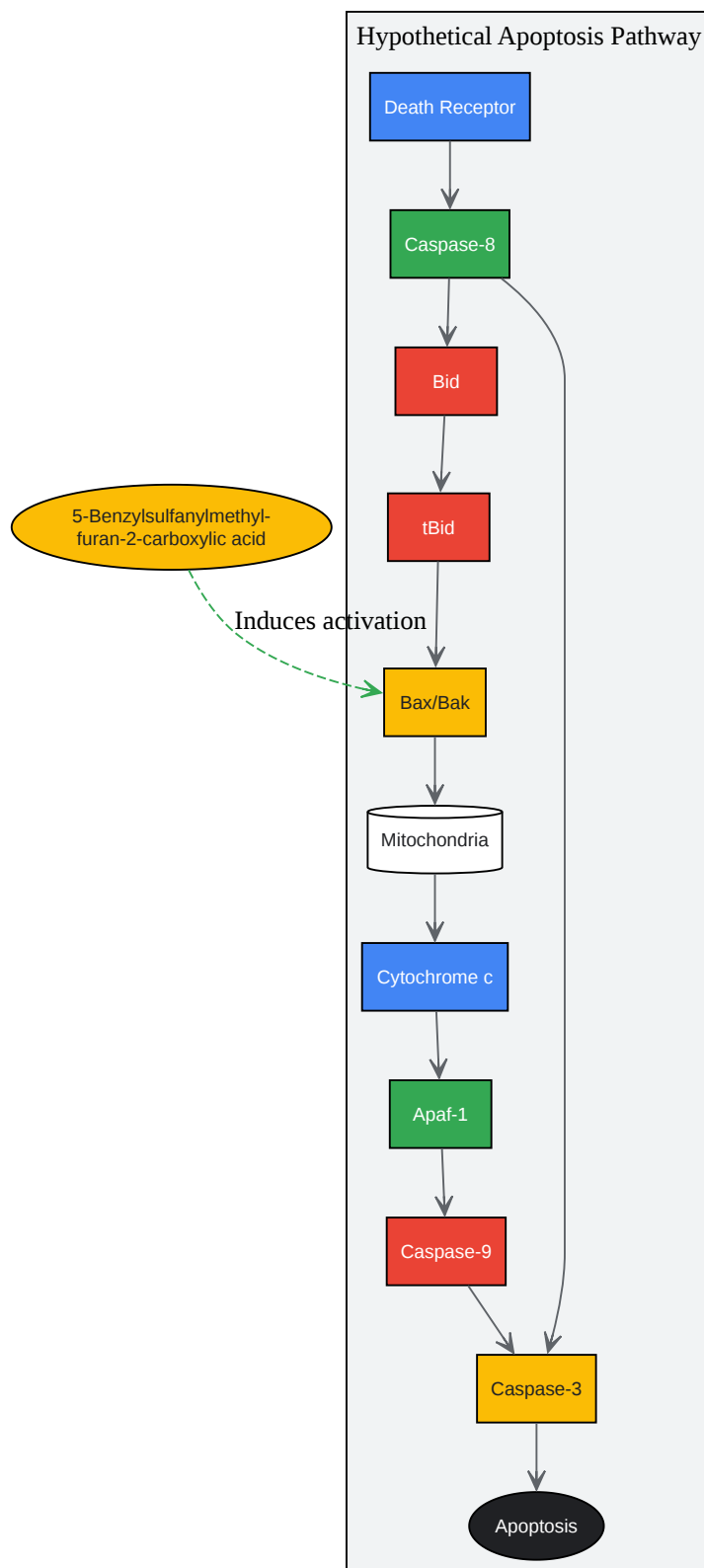
- Monitor tumor growth every two days by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
 - Group 1: Vehicle control (e.g., oral gavage daily)
 - Group 2: **5-Benzylsulfanylmethyl-furan-2-carboxylic acid** (e.g., 25 mg/kg, oral gavage daily)
 - Group 3: **5-Benzylsulfanylmethyl-furan-2-carboxylic acid** (e.g., 50 mg/kg, oral gavage daily)
 - Group 4: Positive control (e.g., Paclitaxel, 10 mg/kg, intraperitoneal injection twice a week)
- Treatment and Monitoring:
 - Administer the treatments as per the defined schedule for 21 days.
 - Monitor tumor volume and body weight every two days.
 - Observe the animals for any signs of toxicity.
- Endpoint and Analysis:
 - At the end of the study, euthanize the mice and excise the tumors.
 - Measure the final tumor weight.
 - Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
 - Tumors can be further processed for histological or molecular analysis.

Visualizations



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Caption: Experimental workflow for evaluating **5-Benzylsulfanylmethyl-furan-2-carboxylic acid**.



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Caption: Hypothetical signaling pathway for apoptosis induction.

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